

A Researcher's Guide to Assessing the Immunogenicity of ADCs with Peptide Linkers

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Compound of Interest

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The development of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. These complex molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to deliver cell-killing agents directly to tumor cells, thereby sparing healthy tissues. The linker component is critical, not only for ensuring the stable attachment of the payload in circulation but also for its efficient release at the target site. Peptide linkers, designed to be cleaved by enzymes prevalent in the tumor microenvironment or within lysosomes, are a popular choice. However, these non-human peptide sequences, along with the linker-payload moiety, can be recognized as foreign by the immune system, leading to the formation of anti-drug antibodies (ADAs). Such an immune response can alter the ADC's pharmacokinetics, reduce its efficacy, and in some cases, cause adverse safety events.

This guide provides a comparative overview of common peptide linkers, details the experimental protocols crucial for assessing immunogenicity, and illustrates the key biological and analytical pathways involved.

Comparative Analysis of Common Peptide Linkers

Direct comparative data on the clinical immunogenicity (e.g., ADA incidence) of different peptide linkers is limited in publicly available literature. However, preclinical and physicochemical data provide valuable insights into the properties that influence immunogenicity risk. The most widely used peptide linker is valine-citrulline (Val-Cit), renowned

for its stability in plasma and efficient cleavage by the lysosomal protease Cathepsin B.[1][2] An alternative, valine-alanine (Val-Ala), has been shown to have lower hydrophobicity, which can reduce the propensity for aggregation—a known risk factor for immunogenicity.[3][4]

Modifications, such as the addition of a glutamic acid residue to create the EVCit linker, have been developed to enhance stability, particularly in mouse plasma, which is a critical consideration for preclinical evaluation.[1]

The following table summarizes key characteristics of prominent peptide linkers used in ADCs.

Linker Type	Cleavage Mechanism	Key Physicochemical Properties & Stability	Example ADCs
Valine-Citrulline (Val-Cit)	Cleaved by lysosomal proteases, primarily Cathepsin B.[2][4][5]	<ul style="list-style-type: none">- High plasma stability in humans.[1]-- Susceptible to cleavage by extracellular carboxylesterase in mouse plasma, complicating preclinical studies.[1][2]- Standard linker for many successful ADCs.[1]	Brentuximab vedotin (Adcetris®)Polatuzumab vedotin (Polivy®)
Valine-Alanine (Val-Ala)	Cleaved by lysosomal proteases like Cathepsin B.[4]	<ul style="list-style-type: none">- Lower hydrophobicity compared to Val-Cit, which can reduce aggregation, especially with high drug-to-antibody ratios (DAR).[3]-- Similar buffer stability and Cathepsin B release efficiency to Val-Cit.[6]	Rovalpituzumab tesirine (Rova-T)

Glutamic Acid-Val-Cit (EVCit)	Cleaved by lysosomal proteases, including Cathepsin B.[1]	- Designed for enhanced stability; shows almost no premature cleavage in mouse plasma.[1]- Highly responsive to Cathepsin B-mediated cleavage, similar to Val-Cit.[1]	Investigational ADCs
Gly-Gly-Phe-Gly (GGFG)	Cleaved by lysosomal proteases.[6]	- Demonstrates high plasma stability.[6]	Trastuzumab deruxtecan (Enhertu®)

Mechanism of Immunogenicity: From ADC Uptake to T-Cell Activation

The primary pathway leading to an ADA response against an ADC's peptide linker involves the uptake and processing of the ADC by antigen-presenting cells (APCs), such as dendritic cells. The subsequent presentation of linker-derived peptide fragments to CD4+ T-helper cells is a critical step in initiating a robust, long-lasting antibody response.

- **Internalization:** The ADC binds to its target antigen on the cell surface and is internalized, primarily through clathrin-mediated endocytosis, into an endosome.[7]
- **Trafficking and Processing:** The endosome matures and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome lead to the degradation of the antibody and cleavage of the peptide linker.[8][9]
- **Antigen Presentation:** The degraded fragments, including peptides derived from the linker and payload, are loaded onto Major Histocompatibility Complex (MHC) class II molecules.
- **T-Cell Activation:** The peptide-MHC-II complex is transported to the APC surface, where it can be recognized by a corresponding T-cell receptor (TCR) on a CD4+ T-helper cell. This recognition, along with co-stimulatory signals, activates the T-cell.

- B-Cell Help and ADA Production: Activated T-helper cells then provide help to B-cells that have also recognized a part of the ADC, leading to their differentiation into plasma cells and the production of specific ADAs against the linker or other ADC components.

Caption: ADC processing and antigen presentation pathway leading to T-cell activation.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is standard for assessing immunogenicity, starting with screening for binding antibodies, followed by confirmatory assays, and characterization of the response, including domain specificity and neutralizing potential.[\[10\]](#)

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is a common screening tool to detect antibodies in patient serum that can bind to the ADC.

Methodology:

- Plate Coating: High-binding 96-well plates are coated with the ADC (e.g., at 1 µg/mL in PBS) and incubated overnight at 4°C. This will serve as the capture antigen.
- Washing: Plates are washed multiple times (e.g., 3-5 times) with a wash buffer (e.g., PBST - PBS with 0.05% Tween-20) to remove unbound ADC.
- Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% BSA in PBST) to each well and incubating for 1-2 hours at room temperature.
- Washing: The blocking buffer is removed, and plates are washed again.
- Sample Incubation: Patient serum samples (and positive/negative controls) are diluted in an appropriate matrix (e.g., 10% human serum in PBST) and added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing any ADAs in the serum to bind to the captured ADC.
- Washing: Unbound serum components are washed away.

- **Detection Antibody Incubation:** A labeled version of the ADC (e.g., conjugated to Horseradish Peroxidase - HRP, or Biotin) is added to the wells. This detection ADC will bind to the captured ADAs, forming a "bridge." The plate is incubated for 1 hour.
- **Washing:** Excess detection antibody is washed away. (If a biotinylated detection antibody was used, an additional step of incubating with HRP-conjugated streptavidin is required, followed by another wash).
- **Substrate Addition:** A chromogenic or fluorogenic HRP substrate (e.g., TMB or QuantaBlu) is added to each well.
- **Signal Measurement:** The plate is incubated for a set time (e.g., 15-30 minutes) before the reaction is stopped (if necessary) and the signal (absorbance or fluorescence) is read using a plate reader. A signal above a pre-determined cut-point is considered a positive screen.

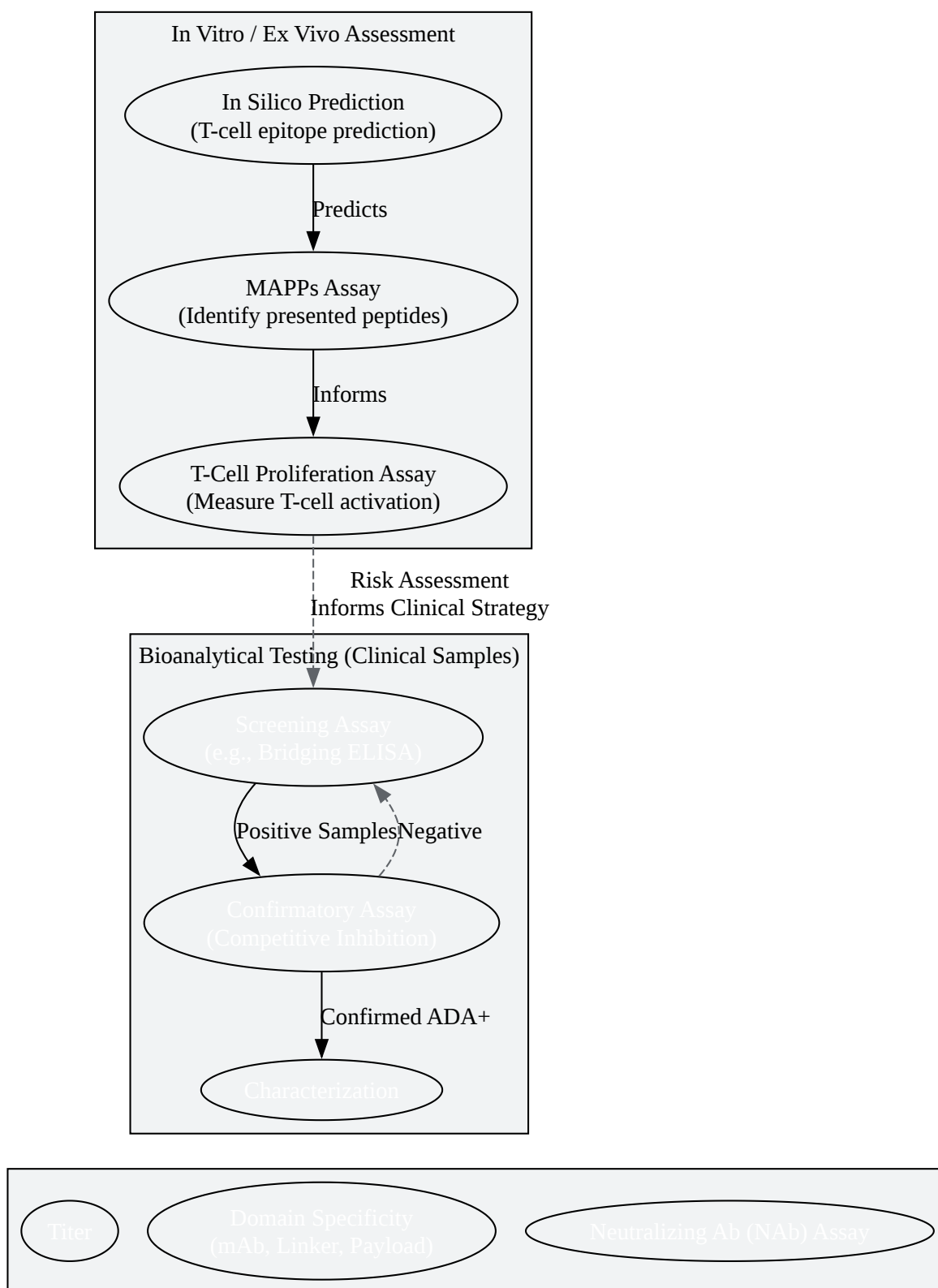
CD4+ T-Cell Proliferation Assay (CFSE-based)

This in vitro assay assesses the potential of the ADC or its components to induce a T-cell memory response, a key indicator of immunogenicity risk. It measures the proliferation of CD4+ T-cells from healthy human donors upon exposure to the therapeutic.[\[10\]](#)[\[11\]](#)

Methodology:

- **PBMC Isolation:** Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[\[12\]](#)
- **CFSE Labeling:**
 - PBMCs are washed and resuspended at a high concentration (e.g., 10-20 million cells/mL) in a protein-low buffer like PBS + 0.1% BSA.
 - Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 0.5-5 μ M.[\[8\]](#)[\[12\]](#)
 - Cells are incubated for 10-20 minutes at 37°C to allow the dye to enter the cells and bind to intracellular proteins.[\[8\]](#)[\[13\]](#)

- The labeling reaction is quenched by adding an equal volume of complete culture medium containing fetal bovine serum (FBS).
- Cells are washed multiple times with complete medium to remove excess, unbound CFSE.^[14]
- Cell Culture and Stimulation:
 - CFSE-labeled PBMCs are plated in a 96-well plate.
 - The test articles (e.g., full ADC, linker-payload conjugate, naked antibody) are added to the wells at various concentrations.
 - A negative control (media only) and a positive control (e.g., Keyhole Limpet Hemocyanin - KLH) are included.
 - Cells are cultured for 6-8 days at 37°C in a 5% CO₂ incubator.^{[10][11]}
- Flow Cytometry Analysis:
 - Cells are harvested and stained with fluorescently-labeled antibodies against cell surface markers, such as CD3 (to identify T-cells) and CD4 (to identify the helper T-cell subset). A viability dye is also used to exclude dead cells from the analysis.
 - Samples are analyzed on a flow cytometer.
 - Proliferating cells are identified by the serial halving of CFSE fluorescence intensity. With each cell division, the dye is distributed equally between the two daughter cells, resulting in distinct peaks of decreasing fluorescence.
 - The percentage of proliferated CD4⁺ T-cells is quantified and compared to the negative control to determine a stimulation index.



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